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Compound of Interest

Compound Name: Serelaxin

Cat. No.: B13411825

This technical support guide provides researchers, scientists, and drug development
professionals with detailed information on the effect of hepatic impairment on the clearance and
overall pharmacokinetic profile of Serelaxin.

Frequently Asked Questions (FAQS)

Q1: What is the overall effect of hepatic impairment on the clearance and pharmacokinetics of
Serelaxin?

Based on a dedicated clinical study, hepatic impairment does not have a clinically significant
effect on the clearance or the overall pharmacokinetic (PK) profile of Serelaxin.[1][2][3][4]
Pharmacokinetic parameters, including exposure (AUC) and peak concentrations, were
comparable between subjects with mild, moderate, or severe hepatic impairment and healthy
control subjects.[1][2][3][4] Consequently, no dose adjustment is recommended for Serelaxin in
patients with hepatic impairment.[1][2][3]

Q2: What was the design of the clinical study that assessed the impact of hepatic impairment
on Serelaxin PK?

The study was an open-label, parallel-group, single-dose trial (NCT01433458) designed to
specifically evaluate the pharmacokinetics of Serelaxin in this patient population.[1][2][4] It
compared the PK profile of Serelaxin in patients with mild (Child-Pugh Class A), moderate
(Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment against a group of
matched healthy control subjects.[1][2][4]
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Q3: What were the key quantitative pharmacokinetic findings from the study?

The primary non-compartmental pharmacokinetic parameters were found to be comparable
across all groups.[1][2] Serum concentrations of Serelaxin increased in the initial hours of
infusion, reaching a steady state at approximately 12-24 hours, and then declined after the
infusion ended, with a mean terminal half-life of 7-8 hours in all cohorts.[1][2][5] While there
was a slight, non-statistically significant trend towards increased exposure (AUC) with the
severity of liver impairment, the effect was minimal and not considered clinically relevant.[5]

Table 1: Summary of Serelaxin Pharmacokinetic

Parameters by Hepatic Function

Mild Moderate Severe
Healthy ) . .
Parameter Impairment Impairment Impairment
Controls . . .
(Child-Pugh A)  (Child-Pugh B) (Child-Pugh C)
N 24 9 8 8
AUC(0-48h)
289 303 329 358
(ng-h/mL)
AUC(0-0)
300 315 344 373
(ng-h/mL)
Cmax (ng/mL) 8.8 9.2 10.0 10.7
T% (h) 7.5 7.8 7.1 7.6
CL (mL/h/kg) 83.3 79.4 72.7 67.0

Data adapted from a single-dose study of 30 pg/kg/day Serelaxin infused over 24 hours.
Values represent geometric means. AUC(0-48h): Area under the concentration-time curve from
0 to 48 hours. AUC(0-x): Area under the curve extrapolated to infinity. Cmax: Maximum serum
concentration. T¥: Terminal half-life. CL: Clearance.

Troubleshooting & Experimental Guides

Guide 1: Experimental Protocol for Assessing Serelaxin PK in Hepatic Impairment
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This section details the methodology used in the key clinical study (NCT01433458) for
researchers designing similar experiments.

1. Study Design:
e Type: Open-label, single-dose, parallel-group study.[1][2][4]
e Population: Four parallel groups:
o Mild hepatic impairment (Child-Pugh Class A).[1][2][4]
o Moderate hepatic impairment (Child-Pugh Class B).[1][2][4]
o Severe hepatic impairment (Child-Pugh Class C).[1][2][4]
o Healthy volunteers matched for age, weight, and gender to the patient groups.[1][2][4]
» Total Enroliment: 49 subjects were enrolled, with 48 completing the study.[1][5]
2. Dosing Regimen:
e Drug: Serelaxin (recombinant human relaxin-2).
e Dose: A single dose of 30 ug/kg/day.[1][2][5]
o Administration: Administered as a continuous intravenous (1V) infusion over 24 hours.[1][2][5]
3. Pharmacokinetic Sampling:
e Matrix: Serum.

o Sampling Schedule: Blood samples for PK analysis were collected at the following time
points:

o Pre-dose (0 hours).
o During infusion: At 2, 4, 8, 12, 18, and 24 hours.

o Post-infusion: At 24.5, 25, 26, 28, 32, 36, and 48 hours.
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. Bioanalytical Method:

Assay: Serum Serelaxin concentrations were determined using a validated enzyme-linked
immunosorbent assay (ELISA).

. Data Analysis:

Method: Non-compartmental pharmacokinetic analysis was used to determine key

parameters.

Primary Parameters: The primary endpoints for comparison were the Area Under the Serum
Concentration-Time Curve (AUC) and the serum concentration at 24 hours (C24h).[1][5]

Statistical Comparison: PK parameters for each hepatic impairment group were compared
against the matched healthy control group.

. Safety and Immunogenicity:

Standard safety assessments, including monitoring of adverse events, vital signs, and
clinical laboratory tests, were conducted throughout the study.[1]

Blood samples were collected to assess the development of anti-Serelaxin antibodies.[1]
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Caption: Workflow for the Serelaxin hepatic impairment study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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